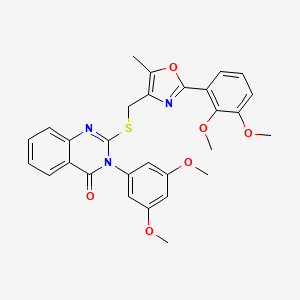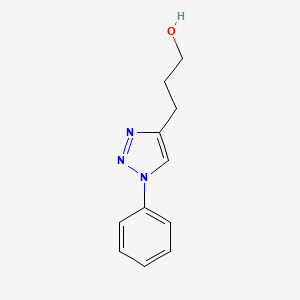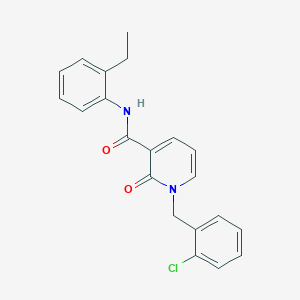![molecular formula C13H20N4O4 B2663097 1-({1-[(tert-butoxy)carbonyl]pyrrolidin-2-yl}methyl)-1H-1,2,3-triazole-4-carboxylic acid CAS No. 1824433-65-9](/img/structure/B2663097.png)
1-({1-[(tert-butoxy)carbonyl]pyrrolidin-2-yl}methyl)-1H-1,2,3-triazole-4-carboxylic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
This compound belongs to the class of organic compounds known as alpha amino acid amides . It has a molecular formula of C15H21N3O4 .
Synthesis Analysis
The synthesis of this compound can be achieved through various methods. One such method involves the reaction of (2S)-1-tertbutyloxycarbonyl-4-oxa-tetramethyleneimine-2-carboxylic acid with thiazolidine and N-diisopropylethylamine in ethyl acetate .Molecular Structure Analysis
The molecular structure of this compound is characterized by a pyrrolidine ring, which is a five-membered ring with nitrogen as one of the members . The pyrrolidine ring in this compound is substituted with a tert-butoxycarbonyl group .Chemical Reactions Analysis
The tert-butyloxycarbonyl (BOC) group in this compound is a protecting group used in organic synthesis. It can be added to amines under aqueous conditions using di-tert-butyl dicarbonate in the presence of a base such as sodium hydroxide . The BOC group can be removed with strong acids such as trifluoroacetic acid in dichloromethane, or with HCl in methanol .Physical And Chemical Properties Analysis
This compound has a molecular formula of C9H18BNO4, an average mass of 215.055 Da, and a monoisotopic mass of 215.132889 Da . It has a density of 1.1±0.1 g/cm3, a boiling point of 349.2±52.0 °C at 760 mmHg, and a flash point of 165.0±30.7 °C .Aplicaciones Científicas De Investigación
Drug Metabolism and Pharmacokinetics
Research on compounds with tert-butyl and carboxylic acid functional groups, similar to the molecule , focuses on understanding their metabolic pathways in drug development. For example, the study of CP-533,536, a prostaglandin E2 agonist with a tert-butyl group, revealed insights into its metabolism by cytochrome P450 enzymes, which is crucial for predicting drug interactions and optimizing dosing regimens (Prakash et al., 2008).
Organic Synthesis and Catalysis
Compounds containing pyrrolidine and triazole rings are key intermediates in organic synthesis, offering routes to diverse chemical structures. For instance, research on the synthesis of heterocyclic compounds, including pyridines and pyrroles, demonstrates the versatility of these functional groups in constructing complex molecules with potential biological activity (Rossi et al., 2007). Another study highlights the use of triazole derivatives as catalysts in transfer hydrogenation reactions, showcasing the application of triazole-containing compounds in facilitating chemical transformations (Bolje et al., 2015).
Material Science and Photographic Applications
The development of new materials, such as polymers and dyes, also benefits from research on compounds with similar structural motifs. For example, a novel cyan dye-forming coupler for color photographic use, based on the pyrrolo [1, 2-b] [1, 2, 4] triazole structure, demonstrates the potential of these molecules in improving the quality and stability of photographic images (Shimada et al., 1991).
Biological and Medicinal Chemistry
In the realm of medicinal chemistry, research on molecules with tert-butyl, pyrrolidine, and carboxylic acid groups explores their potential as therapeutic agents. Studies on the synthesis and biological evaluation of compounds, including antilipidemic agents and antimicrobial substances, underscore the importance of these functional groups in developing new drugs with targeted biological activities (Ohno et al., 1999).
Mecanismo De Acción
Safety and Hazards
Direcciones Futuras
Propiedades
IUPAC Name |
1-[[1-[(2-methylpropan-2-yl)oxycarbonyl]pyrrolidin-2-yl]methyl]triazole-4-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H20N4O4/c1-13(2,3)21-12(20)17-6-4-5-9(17)7-16-8-10(11(18)19)14-15-16/h8-9H,4-7H2,1-3H3,(H,18,19) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MEIXGBZODIXQNM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCCC1CN2C=C(N=N2)C(=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H20N4O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
296.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-[1-(3-methyl-1,2,4-oxadiazol-5-yl)cyclohexyl]-2,3-dihydro-1,4-benzodioxine-2-carboxamide](/img/structure/B2663017.png)
![1-[(2-Fluorophenyl)methyl]-2-methylsulfonylbenzimidazole](/img/structure/B2663018.png)
![(1R,4S,5R)-rel-2-Boc-2-azabicyclo[2.1.1]hexane-5-carboxylic acid](/img/structure/B2663019.png)
![N-[4-fluoro-3-(prop-2-enoylamino)phenyl]-1-phenylpyrazole-4-carboxamide](/img/structure/B2663020.png)

![Ethyl 6-bromo-5-[2-(4-chlorophenyl)-2-oxoethoxy]-2-methyl-1-benzofuran-3-carboxylate](/img/structure/B2663022.png)

![N-[3-(2,2-Dimethylthiomorpholin-4-yl)-3-oxopropyl]prop-2-enamide](/img/structure/B2663026.png)
![N-[[4-Benzyl-3-(hydroxymethyl)morpholin-3-yl]methyl]-2-chloroacetamide](/img/structure/B2663027.png)

![4-butoxy-N-(5-ethyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)benzamide](/img/structure/B2663034.png)
![N-phenethyl-2-((3-(p-tolyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)thio)acetamide](/img/structure/B2663037.png)
